5-Ethyl-4-methyl-2-thiophenesulfonamide

Description

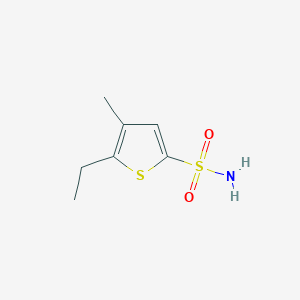

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11NO2S2 |

|---|---|

Molecular Weight |

205.3 g/mol |

IUPAC Name |

5-ethyl-4-methylthiophene-2-sulfonamide |

InChI |

InChI=1S/C7H11NO2S2/c1-3-6-5(2)4-7(11-6)12(8,9)10/h4H,3H2,1-2H3,(H2,8,9,10) |

InChI Key |

HUOUTLQUPWDPJF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(S1)S(=O)(=O)N)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Ethyl 4 Methyl 2 Thiophenesulfonamide and Analogues

Strategies for Thiophene (B33073) Ring Construction and Functionalization

The formation of the substituted thiophene core is a critical aspect of the synthesis of 5-Ethyl-4-methyl-2-thiophenesulfonamide. Various synthetic strategies can be employed to construct the 3,4-dialkyl-substituted thiophene ring, which serves as the foundational scaffold for subsequent functionalization.

Multi-step Synthetic Approaches to this compound

Multi-step syntheses provide a controlled and versatile route to complex thiophene derivatives. These approaches typically involve the sequential construction of the thiophene ring followed by the introduction of the required functional groups.

A plausible multi-step pathway to a 4,5-dialkyl-2-thiophenesulfonamide would begin with the synthesis of a suitably substituted 1,4-dicarbonyl compound. For instance, a 3-methyl-4-oxoheptane-2,5-dione could serve as a precursor. The Paal-Knorr thiophene synthesis is a well-established method for converting 1,4-dicarbonyl compounds into thiophenes. rsc.orgd-nb.info This reaction is typically carried out by treating the diketone with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent. In this specific case, the cyclization of 3-methyl-4-oxoheptane-2,5-dione would yield 3-ethyl-4-methylthiophene.

Following the construction of the thiophene ring, the next step would be the introduction of the sulfonamide group at the 2-position. This is generally achieved through a two-step process involving initial sulfonation to form a sulfonyl chloride, followed by amination.

Another versatile multi-step approach is the Gewald reaction, which allows for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base. thieme-connect.comnih.gov To achieve the desired substitution pattern, one could start with 2-pentanone and ethyl cyanoacetate. The resulting 2-amino-5-ethyl-4-methylthiophene-3-carboxylate could then undergo a series of transformations, including deamination and decarboxylation, to afford the 3,4-dialkylthiophene core, which can then be sulfonated as described above.

One-Pot Reaction Technologies for Thiophenesulfonamide Synthesis

One-pot syntheses offer an efficient alternative to multi-step procedures by combining several reaction steps in a single reaction vessel, thereby reducing reaction time, cost, and waste generation. While a direct one-pot synthesis of this compound from simple precursors is not extensively documented, related one-pot methodologies for the synthesis of other sulfonamides have been developed. For example, one-pot procedures for the synthesis of diaryl sulfonamides have been reported, involving sequential iron and copper catalysis for C-H amidation. thieme-connect.com

Adapting such a strategy for the target molecule would be a novel research direction. A hypothetical one-pot approach could involve a variation of the Gewald reaction where the in-situ generated 2-aminothiophene is directly converted to the corresponding sulfonamide. This would require careful selection of reagents and reaction conditions to ensure compatibility and sequential reactivity.

Sulfonation and Sulfonamide Moiety Formation

The introduction of the sulfonamide group is a key transformation in the synthesis of this compound. This is typically a two-step process involving the formation of a sulfonyl chloride intermediate, which is then converted to the sulfonamide.

Introduction of the Sulfonamide Group at the 2-Position

The conversion of a thiophene-2-sulfonyl chloride to the corresponding sulfonamide is a standard and efficient reaction. The sulfonyl chloride is treated with ammonia or an amine to furnish the desired sulfonamide. This reaction is typically carried out in a suitable solvent, and the choice of the amine determines the final N-substituent on the sulfonamide. For the synthesis of the parent this compound, aqueous or gaseous ammonia would be the reagent of choice.

The general reaction is as follows:

R-SO₂Cl + 2 NH₃ → R-SO₂NH₂ + NH₄Cl

Where R represents the 5-ethyl-4-methyl-2-thienyl group.

Selective Sulfonation Techniques for Thiophene Derivatives

The regioselective introduction of a sulfonic acid or sulfonyl chloride group onto the thiophene ring is crucial. Thiophene is an electron-rich aromatic heterocycle and readily undergoes electrophilic substitution reactions, with a strong preference for the 2- and 5-positions. In the case of a 3,4-dialkylthiophene, such as 3-ethyl-4-methylthiophene, the 2- and 5-positions are electronically activated by the electron-donating alkyl groups and are sterically accessible.

Chlorosulfonation, using chlorosulfonic acid, is a common method for the direct introduction of a sulfonyl chloride group onto a thiophene ring. The reaction is typically performed at low temperatures to control its reactivity. The presence of alkyl groups at the 3 and 4-positions is expected to direct the sulfonation to the vacant and electronically enriched 2- or 5-position. Due to the similar electronic influence of the methyl and ethyl groups, a mixture of 2- and 5-sulfonylated products might be expected. However, subtle differences in steric hindrance could favor one isomer over the other. The synthesis of 3,4-Dimethylthiophene-2-sulfonyl chloride has been reported, indicating the feasibility of this regioselective sulfonation. chemscene.com

Introduction of Ethyl and Methyl Substituents on the Thiophene Core

The placement of the ethyl and methyl groups at the 4- and 5-positions of the thiophene ring is a defining feature of the target molecule. These substituents can be introduced either during the construction of the thiophene ring or through subsequent functionalization of a pre-formed thiophene nucleus.

As mentioned in the context of multi-step synthesis, employing appropriately substituted starting materials in ring-forming reactions like the Paal-Knorr or Gewald synthesis is a direct method to install the desired alkyl groups. For example, in a Paal-Knorr approach, the use of a 3-methyl-4-oxoheptane-2,5-dione would directly lead to a 3-ethyl-4-methylthiophene ring.

Alternatively, Friedel-Crafts acylation followed by reduction offers a pathway to introduce alkyl groups onto a pre-existing thiophene ring. For instance, 3-methylthiophene could be acylated with propionyl chloride in the presence of a Lewis acid catalyst. This would likely lead to a mixture of 2- and 5-acylated products. The resulting ketone can then be reduced to the corresponding ethyl group using methods such as the Wolff-Kishner or Clemmensen reduction. However, controlling the regioselectivity of the initial acylation can be challenging.

Below is a table summarizing the key synthetic transformations discussed:

| Transformation | Reagents and Conditions | Purpose |

| Paal-Knorr Thiophene Synthesis | 1,4-Dicarbonyl compound, Phosphorus pentasulfide or Lawesson's reagent | Construction of the thiophene ring |

| Gewald Reaction | Ketone/Aldehyde, Active methylene nitrile, Sulfur, Base | Synthesis of 2-aminothiophenes as precursors |

| Chlorosulfonation | Chlorosulfonic acid | Introduction of the sulfonyl chloride group at the 2-position |

| Sulfonamide Formation | Thiophene-2-sulfonyl chloride, Ammonia | Formation of the sulfonamide moiety |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | Introduction of an acyl group onto the thiophene ring |

| Wolff-Kishner/Clemmensen Reduction | Hydrazine/KOH or Zn(Hg)/HCl | Reduction of a ketone to an alkyl group |

Derivatization and Functional Group Modifications of the Sulfonamide Nitrogen and Thiophene Ring

The sulfonamide group (-SO₂NH₂) is generally considered stable. However, the nitrogen atom can undergo nucleophilic substitution under specific conditions, allowing for further derivatization. The nitrogen in a primary sulfonamide is poorly nucleophilic, but its reactivity can be enhanced. nih.gov

One approach involves converting the primary sulfonamide into a better electrophile. For instance, reaction with a pyrylium salt like Pyry-BF₄ can activate the NH₂ group, facilitating its conversion into a sulfonyl chloride in situ. nih.gov This intermediate is highly reactive towards a wide range of nucleophiles, enabling the synthesis of complex sulfonamides, sulfonates, and other sulfonyl derivatives. nih.gov

A more direct, though less common, nucleophilic substitution at the nitrogen has been described using powerful nucleophiles like phosphide anions. This reaction efficiently transforms arylsulfonamides into phosphamides and other protected amines. nih.gov

The thiophene ring is electron-rich and generally undergoes electrophilic aromatic substitution (EAS) more readily than benzene (B151609). wikipedia.org Substitution typically occurs at the C2 (α) position, as the resulting carbocation intermediate is better stabilized by resonance involving the sulfur atom's lone pair. brainly.in

In this compound, the only available position for substitution is C3. The directing effects of the existing substituents must be considered:

Alkyl Groups (Ethyl at C5, Methyl at C4): These are weakly activating and ortho/para-directing.

Sulfonamide Group (-SO₂NH₂ at C2): This group is strongly deactivating and meta-directing in the benzene series due to its electron-withdrawing nature. proquest.com

The combined effect on the thiophene ring is complex. While the sulfonamide group deactivates the ring towards electrophilic attack, the alkyl groups provide some activation. Research on deactivated monosubstituted thiophenes shows that the major product is typically the 2,5- or 2,4-disubstituted isomer, with no 2,3-disubstituted product observed. proquest.com For the specific substrate this compound, substitution would be forced to occur at the C3 position. The reaction would likely require harsher conditions compared to unsubstituted thiophene due to the deactivating effect of the sulfonamide group.

Common EAS reactions applicable to thiophenes include:

Nitration: Using fuming nitric acid in acetic anhydride. proquest.comyoutube.com

Halogenation: Reaction with Br₂ or Cl₂ can lead to mono- and di-substituted products. wikipedia.orgquimicaorganica.org

Sulfonation: Often achieved using pyridine-SO₃ complex. quimicaorganica.org

Acylation: Friedel-Crafts acylation using an acyl chloride and a Lewis acid. brainly.in

| Substituent Group | Type | Effect on Reactivity | Directing Influence (in Benzene) |

|---|---|---|---|

| -CH₃, -C₂H₅ (Alkyl) | Inductive | Activating (Weak) | ortho, para libretexts.org |

| -SO₂NH₂ (Sulfonamide) | Resonance/Inductive | Deactivating (Strong) | meta proquest.comlibretexts.org |

The sulfur atom in the thiophene ring can be oxidized to form thiophene S-oxides (sulfoxides) or thiophene S,S-dioxides (sulfones). researchgate.netresearchtrends.net These transformations alter the electronic properties of the ring, converting the electron-rich thiophene into an electron-poor diene system, which can participate in cycloaddition reactions. researchtrends.net

Oxidation: Common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) are used. researchgate.netacs.org The extent of oxidation (to sulfoxide or sulfone) can often be controlled by the stoichiometry of the oxidant. researchgate.net The presence of alkyl substituents on the thiophene ring can influence the regioselectivity of oxidation in oligothiophene systems. acs.org Lewis acids such as BF₃·Et₂O can be used to catalyze the oxidation with m-CPBA, enhancing yields and allowing for in-situ cycloaddition reactions of the resulting thiophene S-monoxides. acs.org

Reduction: The thiophene ring is relatively resistant to reduction while maintaining the ring structure. Catalytic hydrogenation with Raney nickel typically leads to desulfurization, cleaving the ring to form an alkane chain (in this case, 3,4-dimethylhexane). wikipedia.orgslideshare.net Ionic hydrogenation, using a proton-hydride pair like CF₃CO₂H and HSiEt₃, can reduce monosubstituted thiophenes to the corresponding saturated tetrahydrothiophenes. researchgate.netyoutube.com

N-alkylation of primary sulfonamides is a common transformation used to introduce molecular diversity. Selective mono-N-allylation can be achieved using several methods.

Advanced Synthetic Characterization Techniques for Structural Confirmation

To unequivocally confirm the structure of synthesized this compound, a combination of advanced spectroscopic and analytical techniques is essential. These methods provide detailed information about the molecular structure, connectivity, and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (Proton NMR): This technique would provide information on the number and environment of protons. For this compound, one would expect to see a singlet for the C3-proton of the thiophene ring, quartets and triplets for the ethyl group protons, a singlet for the methyl group protons, and a broad singlet for the sulfonamide NH₂ protons. The chemical shifts (δ) would be indicative of their electronic environment.

¹³C NMR (Carbon NMR): This analysis would show distinct signals for each unique carbon atom in the molecule, including the two sp² carbons of the thiophene ring, the carbons of the ethyl and methyl substituents, and the carbon attached to the sulfur atom.

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments would be crucial for establishing the connectivity between protons and carbons, confirming the substitution pattern on the thiophene ring. For instance, an HMBC experiment would show correlations between the C3-proton and the carbons of the adjacent ethyl and methyl groups.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the molecule by providing a highly accurate mass measurement. The fragmentation pattern would likely show cleavage of the C-S and S-N bonds.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of key functional groups. Characteristic absorption bands would be expected for the N-H stretching of the sulfonamide group (around 3300-3400 cm⁻¹), the asymmetric and symmetric stretching of the S=O bonds (around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively), and C-H and C=C stretching from the alkyl groups and the thiophene ring.

The following table summarizes the expected characterization data for this compound based on data from analogous compounds. kpi.uaresearchgate.net

| Technique | Expected Data/Observations |

| ¹H NMR | Signals corresponding to thiophene ring proton, ethyl group (CH₂ and CH₃), methyl group, and sulfonamide (NH₂) protons with appropriate chemical shifts and multiplicities. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including four distinct thiophene ring carbons and the alkyl carbons. |

| Mass Spec (HRMS) | Accurate mass measurement confirming the molecular formula C₇H₁₁NO₂S₂. |

| IR Spectroscopy | Characteristic absorption bands for N-H (sulfonamide), S=O (sulfonamide), C-H (alkyl and aromatic), and C-S bonds. |

| X-ray Crystallography | Determination of the precise three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions in the crystal lattice. |

By employing these synthetic and characterization methodologies, the successful synthesis and unequivocal structural confirmation of this compound can be achieved, paving the way for further investigation of its chemical properties and potential applications.

Computational and Theoretical Investigations of 5 Ethyl 4 Methyl 2 Thiophenesulfonamide

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful tools for exploring the conformational landscape, electronic properties, and reactivity of molecules. These approaches range from highly accurate quantum mechanical methods to more computationally efficient classical mechanics simulations.

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting the geometric and electronic properties of molecules with a good balance between accuracy and computational cost. For a molecule like 5-Ethyl-4-methyl-2-thiophenesulfonamide, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311G(d,p), are utilized to determine its most stable three-dimensional structure.

These calculations would optimize the bond lengths, bond angles, and dihedral angles of the molecule. Based on studies of similar thiophene (B33073) sulfonamide derivatives, the key bond lengths in the sulfonamide group (-SO₂NH₂) are expected to be approximately 1.45-1.46 Å for the S=O bonds and 1.67-1.68 Å for the S-N bond. semanticscholar.org The C-S bond lengths within the thiophene ring are anticipated to be in the range of 1.73-1.75 Å. semanticscholar.org The bond angles around the sulfur atom in the sulfonamide group, specifically the O=S=O angle, are predicted to be around 120.46–121.18°. semanticscholar.org

Electronic properties such as the dipole moment and the distribution of electron density can also be calculated, providing insights into the molecule's polarity and reactive sites.

Ab Initio and Hybrid QM/MM Methods for Complexation and Reactivity Studies

For studying the interaction of this compound with other molecules, such as biological macromolecules, more advanced computational methods are employed. Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate descriptions of intermolecular interactions. However, their computational cost often limits their application to smaller systems.

To overcome this limitation, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often used. In this approach, the region of primary interest, such as the active site of an enzyme where the thiophene sulfonamide might bind, is treated with a high-level QM method, while the rest of the system (e.g., the protein and solvent) is described using more computationally efficient MM force fields. This allows for the accurate study of complexation energies, reaction mechanisms, and the role of the surrounding environment in modulating the reactivity of the molecule.

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Analysis and Stability

To explore the conformational flexibility and stability of this compound over time, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are valuable tools. MM methods use classical physics to model the potential energy of a system as a function of its atomic coordinates. By minimizing this energy, one can identify stable conformations of the molecule.

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to its chemical reactivity and physical properties. Computational methods provide detailed information about the distribution and energies of electrons within the molecule.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. semanticscholar.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical stability and reactivity. semanticscholar.org

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small gap indicates that the molecule is more reactive. For thiophene sulfonamide derivatives, the HOMO-LUMO energy gap is typically in the range of 3.44 to 4.65 eV. semanticscholar.org The specific value for this compound would depend on the precise electronic effects of the ethyl and methyl substituents on the thiophene ring.

| Parameter | Typical Range for Thiophene Sulfonamides (eV) | Significance |

|---|---|---|

| EHOMO | -6.99 to -6.29 | Electron-donating ability |

| ELUMO | -2.42 to -1.84 | Electron-accepting ability |

| Energy Gap (ΔE) | 3.44 to 4.65 | Chemical reactivity and stability |

Reactivity Descriptors and Global Chemical Reactivity

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the chemical reactivity of this compound. These descriptors provide a more detailed picture of its expected chemical behavior.

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule, approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance to change in electron distribution, calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment, calculated as ω = μ² / (2η), where μ is the chemical potential (μ = -χ).

These descriptors, derived from DFT calculations, help in predicting the molecule's behavior in chemical reactions, such as its tendency to act as an electrophile or a nucleophile.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | -EHOMO | Tendency to lose an electron |

| Electron Affinity (A) | -ELUMO | Tendency to gain an electron |

| Electronegativity (χ) | (I + A) / 2 | Electron-attracting ability |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to charge transfer |

| Chemical Softness (S) | 1 / η | Polarizability |

| Electrophilicity Index (ω) | μ² / (2η) | Electrophilic character |

Based on a comprehensive review of the available search results, there is no specific information available regarding the computational and theoretical investigations of the chemical compound This compound .

The provided search results discuss computational studies, including molecular docking, of various other thiophene and sulfonamide derivatives. For instance, studies on different series of thiophene sulfonamides and their interactions with biological targets like enoyl acyl carrier protein reductase InhA and EGFR were found. However, none of these studies specifically name or provide data for this compound.

Therefore, it is not possible to generate the requested article with the specified outline and content, as the foundational research data for this particular compound is not present in the search results. To adhere to the strict instructions of focusing solely on "this compound," no content can be produced for the outlined sections.

Structure Activity Relationship Sar Studies of Thiophenesulfonamide Derivatives

Elucidating the Role of the 5-Ethyl and 4-Methyl Substituents on Biological Activity

The substitution pattern on the thiophene (B33073) ring is a key determinant of the biological activity of thiophenesulfonamide derivatives. The presence and nature of substituents at the C4 and C5 positions can significantly modulate the compound's interaction with its biological target, often through a combination of steric and electronic effects.

Impact of Steric and Electronic Variations on Biological Potency

The size, shape, and electronic properties of the 5-ethyl and 4-methyl groups on the thiophene ring of "5-Ethyl-4-methyl-2-thiophenesulfonamide" play a crucial role in defining its biological potency.

Electronic Effects: Alkyl groups, such as ethyl and methyl, are generally considered to be weakly electron-donating through an inductive effect. This can influence the electron density of the thiophene ring, which in turn can affect its interaction with the biological target. The electronic properties of substituents on the thiophene ring can impact the pKa of the sulfonamide group, a critical factor for its binding to metalloenzymes like carbonic anhydrase.

Influence of the Sulfonamide Moiety on Biological Interactions

The sulfonamide group (-SO₂NH₂) is a critical pharmacophore for a wide range of biologically active molecules, including diuretics, antiepileptics, and antiglaucoma agents. researchgate.net Its primary role in many of these activities is its ability to bind to the zinc ion within the active site of metalloenzymes, most notably carbonic anhydrases (CAs). nih.govnih.gov

The nitrogen atom of the deprotonated sulfonamide group coordinates with the Zn(II) ion, mimicking the transition state of the enzyme's natural substrate, carbon dioxide. This interaction is a key anchoring point for the inhibitor. Furthermore, the oxygen atoms of the sulfonamide group can form hydrogen bonds with amino acid residues in the active site, such as the conserved Thr199 in many CA isoforms, further stabilizing the enzyme-inhibitor complex. researchgate.net The orientation and binding of the sulfonamide moiety are crucial for high-affinity inhibition, and the nature of the thiophene ring and its substituents can influence the optimal positioning of this critical functional group.

Effect of Peripheral Substituent Patterns on Target Selectivity and Potency

Studies on 4-substituted-2-thiophenesulfonamides have demonstrated that various substituents at the 4-position can lead to potent inhibitors of carbonic anhydrase II (CA II), with some compounds exhibiting inhibitory concentrations in the low nanomolar range. nih.govresearchgate.net Similarly, modifications at the 5-position of the thiophene ring have been explored to enhance potency and selectivity. The introduction of 1-substituted aryl-1,2,3-triazolyl moieties at the 5-position of 2-thiophenesulfonamides resulted in highly effective inhibitors of CA II, IX, and XII. nih.gov

The combination of the 4-methyl and 5-ethyl groups in "this compound" creates a specific lipophilic region on the molecule that will interact with corresponding hydrophobic pockets in the active site of its target. The precise nature of these interactions will determine its potency and selectivity profile against different but related biological targets.

Pharmacophoric Feature Identification for Specific Biological Targets

Pharmacophore modeling is a powerful tool in drug design used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. For thiophenesulfonamide-based carbonic anhydrase inhibitors, a common pharmacophore model includes:

A Zinc-Binding Group (ZBG): The sulfonamide moiety is the primary ZBG.

Hydrogen Bond Acceptors/Donors: The oxygen and nitrogen atoms of the sulfonamide group can act as hydrogen bond acceptors and donors, respectively.

Aromatic/Hydrophobic Regions: The thiophene ring itself provides a key hydrophobic or aromatic interaction point.

The 5-ethyl and 4-methyl substituents contribute to a larger hydrophobic region, which can be a critical feature for interaction with hydrophobic pockets within the enzyme's active site. The relative positions of these features are crucial for optimal binding. For instance, in CA II, the active site has both hydrophilic and hydrophobic regions, and the inhibitor's substituents must be positioned to make favorable contacts with these areas. nih.gov The specific arrangement of the ethyl and methyl groups on the thiophene scaffold helps to define the shape and extent of this hydrophobic region, influencing how the molecule is recognized by its target.

Rational Design Principles for Enhanced Bioactivity

Based on the SAR principles discussed, several rational design strategies can be employed to enhance the bioactivity of thiophenesulfonamide derivatives like "this compound."

Optimization of Alkyl Substituents: Systematic variation of the alkyl groups at the C4 and C5 positions can be performed to probe the steric limits of the binding pocket. For example, increasing or decreasing the chain length of the 5-alkyl group or introducing branching could lead to improved potency or selectivity.

Introduction of Additional Functional Groups: Incorporating polar groups or hydrogen bond donors/acceptors onto the alkyl substituents could allow for additional interactions with the target, potentially increasing affinity.

Bioisosteric Replacement: The thiophene ring itself can be considered a bioisostere of a benzene (B151609) ring. Further bioisosteric replacements of the ethyl or methyl groups with other functionalities of similar size and electronic properties (e.g., a chloro or methoxy (B1213986) group) could be explored to fine-tune the compound's properties.

Structure-Based Design: If the three-dimensional structure of the biological target is known, computational methods such as molecular docking can be used to predict the binding mode of "this compound" and to design new derivatives with improved interactions. This approach allows for the targeted modification of the molecule to exploit specific features of the binding site. nih.gov

By applying these rational design principles, it is possible to build upon the foundational structure of "this compound" to develop new compounds with enhanced therapeutic potential.

Advanced Characterization and Analytical Methodologies in Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable tools for probing the molecular structure of compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its atomic composition, connectivity, and functional groups can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound.

¹H NMR Spectroscopy : In the ¹H NMR spectrum of 5-Ethyl-4-methyl-2-thiophenesulfonamide, distinct signals corresponding to the various protons in the molecule would be expected. The ethyl group would exhibit a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons due to spin-spin coupling. The methyl group attached to the thiophene (B33073) ring would appear as a singlet. The single proton on the thiophene ring would also likely appear as a singlet. The protons of the sulfonamide (-SO₂NH₂) group would present as a broad singlet, and its chemical shift could be concentration-dependent.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum would provide complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon signals would indicate their electronic environment. For instance, the carbons of the thiophene ring would appear in the aromatic region, while the carbons of the ethyl and methyl groups would be found in the aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are predicted values and may vary from experimental results.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Thiophene-H | ~7.0-7.5 | - |

| -CH₃ (on thiophene) | ~2.2-2.5 | ~15-20 |

| -CH₂- (ethyl) | ~2.6-3.0 | ~20-25 |

| -CH₃ (ethyl) | ~1.2-1.5 | ~10-15 |

| -SO₂NH₂ | Variable (broad) | - |

| Thiophene-C (substituted) | - | ~130-150 |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the sulfonamide and thiophene moieties. Key vibrational modes would include the symmetric and asymmetric stretching of the S=O bonds in the sulfonamide group, typically observed in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The N-H stretching of the sulfonamide would appear as a band in the 3350-3250 cm⁻¹ region. Vibrations associated with the C-H bonds of the alkyl groups and the C=C and C-S bonds of the thiophene ring would also be present.

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Sulfonamide (-SO₂NH₂) | N-H Stretch | 3350 - 3250 |

| Sulfonamide (-SO₂NH₂) | S=O Asymmetric Stretch | 1350 - 1300 |

| Sulfonamide (-SO₂NH₂) | S=O Symmetric Stretch | 1160 - 1120 |

| Alkyl C-H | C-H Stretch | 2980 - 2850 |

| Thiophene Ring | C=C Stretch | ~1600 - 1450 |

| Thiophene Ring | C-S Stretch | ~850 - 600 |

Mass Spectrometry (LC/MS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. In Electrospray Ionization Mass Spectrometry (ESI-MS), the molecule is typically protonated to form [M+H]⁺. The fragmentation of aromatic sulfonamides in mass spectrometry often involves the loss of SO₂. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight, and fragmentation patterns could reveal the loss of the ethyl group, the methyl group, or the entire sulfonamide moiety.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This technique is particularly useful for compounds containing chromophores, such as aromatic rings. The thiophene ring in this compound is expected to exhibit characteristic UV absorption maxima, likely in the range of 230-280 nm, corresponding to π→π* electronic transitions within the aromatic system. The exact position and intensity of these absorption bands can be influenced by the substituents on the thiophene ring.

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for separating components of a mixture and for assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of a chemical compound. A validated HPLC method for this compound would involve the selection of an appropriate stationary phase (e.g., a C18 column) and a mobile phase (a mixture of solvents like acetonitrile (B52724) and water). The compound would elute at a specific retention time, and its purity would be determined by the area of its corresponding peak relative to the total area of all peaks in the chromatogram. This method is crucial for quality control and for ensuring the compound is free from impurities that could interfere with subsequent studies.

X-ray Diffraction Analysis for Solid-State Structure Determination

The three-dimensional arrangement of atoms and molecules in a crystalline solid is fundamental to its physicochemical properties. X-ray diffraction (XRD) stands as the definitive technique for determining this arrangement, providing insights into crystal packing, conformational analysis, and intermolecular interactions.

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction is the gold standard for obtaining an unambiguous, three-dimensional molecular structure. This technique involves irradiating a single, well-ordered crystal with monochromatic X-rays. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is then analyzed to determine the precise location of each atom in the molecule and the unit cell.

While specific crystallographic data for this compound is not publicly available in the Cambridge Structural Database (CSD) or other common repositories as of the latest searches, the general methodology that would be applied is well-established. The process would involve:

Crystal Growth: Obtaining a high-quality single crystal of this compound is the first and often most challenging step. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.

Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is then rotated while being irradiated with X-rays, and the diffraction data are collected on a detector.

Structure Solution and Refinement: The collected data are processed to solve the crystal structure, often using direct methods or Patterson synthesis. The initial structural model is then refined to best fit the experimental data, resulting in a detailed model of the molecular structure, including bond lengths, bond angles, and torsion angles.

The expected output from such an analysis would be a set of crystallographic parameters, as illustrated in the hypothetical data table below. This data would provide invaluable information on the conformation of the ethyl and methyl groups relative to the thiophene ring and the geometry of the sulfonamide moiety.

| Crystallographic Parameter |

This table represents hypothetical data for illustrative purposes, as experimental data for this compound is not currently available.

Methodologies for In Vitro Assay Validation and Optimization

To evaluate the biological activity of this compound, robust and reliable in vitro assays are essential. The validation and optimization of these assays are critical to ensure that the generated data is accurate, reproducible, and relevant.

The process of assay validation involves systematically evaluating key parameters to demonstrate that the assay is suitable for its intended purpose. Optimization, in turn, focuses on refining the assay conditions to achieve the best possible performance. For a compound like this compound, this would typically involve the following steps:

Assay Specificity and Selectivity: This ensures that the assay measures only the intended analyte or activity, without interference from other components in the sample matrix. For example, if testing for enzyme inhibition, it's crucial to confirm that the compound does not interfere with the detection system itself.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. Both are assessed by running replicate samples at different concentrations.

Linearity and Range: This determines the concentration range over which the assay response is directly proportional to the analyte concentration.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision.

Robustness: The robustness of an assay is its ability to remain unaffected by small, deliberate variations in method parameters, such as incubation time, temperature, or reagent concentration.

The optimization process would involve systematically varying these parameters to find the conditions that provide the best signal-to-noise ratio, sensitivity, and reproducibility. A common approach is to use a design of experiments (DoE) methodology to efficiently explore the effects of multiple variables.

The following table outlines key parameters and their typical acceptance criteria for in vitro assay validation:

| Validation Parameter |

By adhering to these rigorous validation and optimization protocols, researchers can generate high-quality data that accurately reflects the in vitro biological activity of this compound, forming a solid foundation for further preclinical development.

Future Research Directions and Potential Applications of 5 Ethyl 4 Methyl 2 Thiophenesulfonamide in Drug Discovery

Exploration of Novel Synthetic Pathways for Analogues and Derivatives

The exploration of novel synthetic pathways is fundamental to generating a diverse library of analogues and derivatives of 5-Ethyl-4-methyl-2-thiophenesulfonamide for biological screening. Traditional methods for the synthesis of sulfonamides often involve the reaction of a sulfonyl chloride with an amine. In the case of thiophenesulfonamides, this would typically involve the chlorosulfonation of a substituted thiophene (B33073) followed by amination.

Future research could focus on developing more efficient and versatile synthetic strategies. This might include:

Direct C-H Functionalization: Modern synthetic methods, such as transition-metal-catalyzed C-H activation, could offer a more direct route to synthesize substituted thiophenesulfonamides, avoiding harsh reaction conditions and improving atom economy.

Flow Chemistry: The use of microreactor technology could enable safer and more scalable synthesis of thiophenesulfonamide derivatives, with precise control over reaction parameters. researchgate.net

Combinatorial Synthesis: The development of solid-phase or solution-phase combinatorial approaches would allow for the rapid generation of a large number of derivatives, where the ethyl and methyl groups on the thiophene ring, as well as the sulfonamide nitrogen, can be systematically varied.

A key area of exploration will be the synthesis of derivatives with modifications at the sulfonamide moiety, as this can significantly impact the compound's physicochemical properties and biological activity.

| Synthetic Approach | Potential Advantages | Focus for this compound |

| C-H Functionalization | High atom economy, reduced waste | Direct sulfonamidation of 2-ethyl-3-methylthiophene |

| Flow Chemistry | Improved safety and scalability | Optimization of reaction conditions for continuous production |

| Combinatorial Synthesis | Rapid generation of diverse libraries | Systematic variation of substituents on the sulfonamide nitrogen |

Identification of New Biological Targets and Therapeutic Areas for Thiophenesulfonamides

Thiophenesulfonamide derivatives have been shown to interact with a variety of biological targets, suggesting a broad therapeutic potential. researchgate.net While some thiophenesulfonamides are known inhibitors of carbonic anhydrases, their structural features suggest they could be active against other enzyme families and receptors. nih.govmdpi.com

Future research should aim to identify novel biological targets for this compound and its analogues. This can be achieved through:

High-Throughput Screening (HTS): Screening a library of derivatives against a wide range of biological targets can uncover unexpected activities.

Phenotypic Screening: Assessing the effects of these compounds on cellular or organismal phenotypes can identify novel therapeutic applications without a priori knowledge of the target.

In Silico Target Prediction: Computational methods can be used to predict potential binding partners based on the three-dimensional structure of the compound.

Potential therapeutic areas to explore for this class of compounds include:

Oncology: Many signaling pathways that are dysregulated in cancer involve enzymes that could be targeted by thiophenesulfonamides, such as kinases. nih.govresearchgate.net

Infectious Diseases: The sulfonamide moiety is a well-known pharmacophore in antibacterial drugs. Thiophenesulfonamides have also shown potential as inhibitors of quorum sensing in pathogenic bacteria. biorxiv.org

Inflammatory Diseases: Thiophene-containing compounds have demonstrated anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX). nih.gov

Neurological Disorders: The structural similarity to known central nervous system (CNS) active compounds suggests potential applications in treating neurological and psychiatric conditions.

Lead Optimization Strategies based on Structure-Activity Relationships

Once a lead compound with desirable biological activity is identified, lead optimization is crucial to enhance its potency, selectivity, and pharmacokinetic properties. A systematic investigation of the structure-activity relationships (SAR) of this compound will be central to this process. patsnap.comnih.govdrugdesign.orgnih.gov

Key aspects of SAR studies would involve:

Modification of the Thiophene Substituents: The ethyl and methyl groups at the 5- and 4-positions of the thiophene ring can be varied to probe their influence on target binding and selectivity. For instance, altering the size and lipophilicity of these groups can impact van der Waals interactions and hydrophobic contacts within a binding pocket.

Positional Isomerism: The synthesis and evaluation of isomers, where the sulfonamide group is at the 3-position of the thiophene ring, could reveal important insights into the required geometry for biological activity.

Computational modeling, including quantitative structure-activity relationship (QSAR) studies and molecular docking, will be invaluable in guiding the rational design of new analogues with improved properties. nih.gov

| Structural Modification | Rationale | Expected Outcome |

| Varying alkyl groups at C4 and C5 | To probe hydrophobic pockets and steric tolerance | Improved potency and selectivity |

| Substitution on the sulfonamide nitrogen | To modulate physicochemical properties and hydrogen bonding | Enhanced solubility, cell permeability, and target engagement |

| Isomeric relocation of the sulfonamide group | To explore different binding orientations | Identification of alternative binding modes and novel activities |

Development of Selective Modulators for Specific Enzymes or Pathways

A significant challenge in drug discovery is achieving selectivity for the desired biological target to minimize off-target effects and associated toxicity. The thiophenesulfonamide scaffold offers opportunities for the development of highly selective modulators. For example, benzenesulfonamide-based compounds have been developed as potent and selective inhibitors of the Nav1.7 voltage-gated sodium channel. nih.gov

Future research on this compound should focus on:

Structure-Based Drug Design: If the crystal structure of a target enzyme in complex with a thiophenesulfonamide inhibitor is available, this information can be used to design new analogues with enhanced selectivity. For instance, the ethyl and methyl groups could be tailored to exploit specific features of the target's binding site that are not present in closely related off-targets.

Kinase Profiling: For compounds targeting kinases, comprehensive profiling against a panel of kinases is essential to ensure selectivity.

Allosteric Modulation: Instead of targeting the highly conserved active site of an enzyme, designing compounds that bind to less conserved allosteric sites can be a powerful strategy for achieving selectivity.

The development of selective inhibitors is particularly important for targets that are part of large families of related proteins, such as kinases and G protein-coupled receptors (GPCRs).

Potential in the Development of New Research Tools and Probes

Beyond their therapeutic potential, well-characterized and selective small molecules are invaluable as research tools to probe biological processes. This compound and its derivatives could be developed into chemical probes to study the function of specific proteins or pathways.

This would involve:

Attachment of Reporter Groups: The synthesis of derivatives bearing fluorescent tags, biotin, or photoaffinity labels would enable the visualization and identification of the compound's cellular targets.

Development of "Bump-Hole" Analogues: For kinase inhibitors, the synthesis of analogues with a "bump" that can fit into a corresponding "hole" engineered into a specific kinase of interest can create a highly specific tool for studying the function of that particular kinase.

Use in Target Deconvolution: For compounds identified through phenotypic screening, tagged derivatives can be used in chemical proteomics approaches to identify their protein binding partners.

The development of such research tools would not only advance our understanding of fundamental biology but could also facilitate the discovery of new drug targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Ethyl-4-methyl-2-thiophenesulfonamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves sulfonylation of thiophene intermediates. For example, sulfonyl chloride precursors react with amines under basic conditions (e.g., triethylamine) to neutralize HCl byproducts. Key variables include solvent choice (polar aprotic solvents like DMF enhance reactivity), temperature (60–80°C for 6–12 hours), and stoichiometric ratios (1:1.2 amine-to-sulfonyl chloride). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : H and C NMR to verify substituent positions (e.g., ethyl and methyl groups on the thiophene ring).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]+ at 245.08 g/mol).

- IR Spectroscopy : Peaks near 1320–1160 cm for sulfonamide S=O stretches. Cross-referencing with literature data ensures accuracy .

Q. What preliminary assays are recommended to assess the biological activity of this compound?

- Methodological Answer : Start with in vitro screens:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).

- Enzyme Inhibition : Fluorometric assays for carbonic anhydrase or acetylcholinesterase inhibition, leveraging the sulfonamide group’s affinity for metal ions in enzyme active sites .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer :

- Modification Sites : Vary substituents on the thiophene ring (e.g., halogenation at position 5) or sulfonamide nitrogen (e.g., alkyl/aryl groups).

- Assay Parallelism : Test analogs in parallel against target enzymes (e.g., CA II) and cancer cell lines (e.g., MCF-7).

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes and guide synthetic priorities .

Q. What strategies resolve contradictions in solubility and bioactivity data across different experimental setups?

- Methodological Answer :

- Solvent Effects : Compare results in DMSO vs. aqueous buffers; use co-solvents (e.g., PEG-400) to enhance solubility.

- Dose-Response Curves : Validate activity across multiple concentrations (1–100 µM) to identify artifacts.

- Meta-Analysis : Cross-reference with datasets from analogous sulfonamides (e.g., benzenesulfonamide derivatives) to isolate structural determinants .

Q. What advanced techniques elucidate the mechanism of action for anticancer or enzyme-inhibitory effects?

- Methodological Answer :

- Cellular Imaging : Confocal microscopy with fluorescently tagged derivatives to track subcellular localization.

- Proteomics : SILAC (stable isotope labeling by amino acids in cell culture) to identify protein targets.

- Kinetic Studies : Surface plasmon resonance (SPR) to measure binding kinetics (e.g., , ) for enzyme interactions .

Q. How do computational methods enhance the design of this compound derivatives?

- Methodological Answer :

- QSAR Modeling : Use Gaussian or Schrödinger Suite to correlate electronic properties (e.g., HOMO/LUMO energies) with activity.

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-enzyme complexes.

- ADMET Prediction : SwissADME or pkCSM to predict bioavailability and toxicity profiles before synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.